molecular formula C8H7NO5 B14448271 alpha-Nitro-2-furanacrylic acid, methyl ester CAS No. 72999-11-2

alpha-Nitro-2-furanacrylic acid, methyl ester

Cat. No.: B14448271
CAS No.: 72999-11-2
M. Wt: 197.14 g/mol
InChI Key: ZUEPECDFMFZCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Nitro-2-furanacrylic acid, methyl ester is an organic compound with the molecular formula C8H7NO5. It is a derivative of furan, a heterocyclic aromatic compound, and contains a nitro group (-NO2) attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Nitro-2-furanacrylic acid, methyl ester can be synthesized through several methods. One common approach involves the nitration of 2-furanacrylic acid, followed by esterification with methanol. The nitration reaction typically requires the use of concentrated nitric acid and sulfuric acid as catalysts, while the esterification process involves the use of methanol and an acid catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Nitro-2-furanacrylic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-Nitro-2-furanacrylic acid, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Nitro-2-furanacrylic acid, methyl ester involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may interact with specific enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-furancarboxylic acid methyl ester
  • 2-Furancarboxylic acid, 5-nitro-, methyl ester
  • Methyl 5-nitro-2-furoate

Uniqueness

Alpha-Nitro-2-furanacrylic acid, methyl ester is unique due to its specific structural features, including the presence of both a nitro group and a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

72999-11-2

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

methyl 3-(furan-2-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C8H7NO5/c1-13-8(10)7(9(11)12)5-6-3-2-4-14-6/h2-5H,1H3

InChI Key

ZUEPECDFMFZCNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CO1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.